molecular formula C9H12FNO2S B2906515 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 923243-98-5

2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2906515
CAS No.: 923243-98-5
M. Wt: 217.26
InChI Key: MJQUGQKMTYLICQ-UHFFFAOYSA-N
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Description

2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H12FNO2S and a molecular weight of 217.26 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with isopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can modify the sulfonamide group .

Scientific Research Applications

2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can also participate in interactions with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(propan-2-yl)benzene-1-sulfonamide
  • 4-hydroxy-N-(propan-2-yl)benzene-1-sulfonamide
  • 2-chloro-N-(propan-2-yl)benzene-1-sulfonamide

Uniqueness

2-fluoro-N-(propan-2-yl)benzene-1-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its reactivity and interactions with biological targets .

Properties

IUPAC Name

2-fluoro-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQUGQKMTYLICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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